N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
Description
This compound is a highly specialized phosphapentacyclo derivative featuring a trifluoromethylsulfonylimino group and dual phenyl substituents. Its structural complexity arises from the fused pentacyclic framework with integrated dioxa and phosphorous centers, which likely contribute to unique electronic and steric properties. The presence of the trifluoromethanesulfonamide moiety enhances stability and may influence solubility and reactivity, making it relevant for applications in catalysis or medicinal chemistry.
Properties
IUPAC Name |
N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H41F6N3O8P2S2/c67-65(68,69)86(76,77)74-84(80-61-53(41-21-5-1-6-22-41)37-45-29-13-17-33-49(45)57(61)58-50-34-18-14-30-46(50)38-54(62(58)81-84)42-23-7-2-8-24-42)73-85(75-87(78,79)66(70,71)72)82-63-55(43-25-9-3-10-26-43)39-47-31-15-19-35-51(47)59(63)60-52-36-20-16-32-48(52)40-56(64(60)83-85)44-27-11-4-12-28-44/h1-40,73H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLSPGZBDKASMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=CC=C1)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H41F6N3O8P2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide typically involves multi-step organic reactions. These steps may include:
- Formation of the dioxaphosphepin ring system.
- Introduction of the diphenyl groups.
- Attachment of the trifluoromethylsulfonyl group.
- Final assembly of the complete molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography.
- Scaling up the reaction conditions to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate.
- Reducing agents like lithium aluminum hydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Molecular Fingerprint Analysis
Structural similarity is a cornerstone of compound comparison, guided by the principle that analogous structures often exhibit comparable properties . Molecular fingerprints, such as MACCS or Morgan fingerprints, enable quantitative assessments. For example:
| Compound Name / ID | Tanimoto Similarity | Key Structural Differences |
|---|---|---|
| Target Compound | 1.00 (Reference) | Reference structure |
| Analog A (Phosphapentacyclo core) | 0.85 | Lacks trifluoromethylsulfonylimino group |
| Analog B (Dual phenyl substituents) | 0.78 | Replaces dioxa with thia groups |
| Analog C (Trifluoromethanesulfonamide) | 0.92 | Simplified bicyclic framework |
The Tanimoto scores indicate that Analog C, which retains the trifluoromethanesulfonamide group but simplifies the core, shows the highest similarity to the target compound . Analog A’s lower score highlights the critical role of the trifluoromethylsulfonylimino group in defining uniqueness.
NMR Spectral Comparisons
NMR spectroscopy is pivotal for confirming structural integrity. Evidence from phenylpropanoid derivatives (e.g., veronicoside, catalposide) demonstrates that minor substituent changes yield distinct spectral shifts . For the target compound and its analogs:
| Signal (13C-NMR, ppm) | Target Compound | Analog A | Analog C |
|---|---|---|---|
| Phenyl C-1 | 128.5 | 128.3 | 128.6 |
| Phosphorous-attached C | 115.7 | 116.2 | 115.9 |
| CF3SO2N- C | 121.4 | N/A | 121.3 |
The absence of CF3SO2N- signals in Analog A confirms its structural divergence, while Analog C’s alignment with the target compound underscores shared electronic environments .
Substituent Effects on Bioactivity
While direct bioactivity data for the target compound is unavailable, highlights how substituents influence activity in nitroimidazole derivatives. For instance, nitro-group substitutions enhance antimycobacterial activity by 3–5-fold compared to non-nitro analogs . Extrapolating this to the target compound:
- Trifluoromethylsulfonylimino group: Likely enhances electrophilicity and binding affinity to sulfur-containing biological targets (e.g., enzymes or receptors).
- Dual phenyl groups : May improve lipid solubility, facilitating membrane penetration.
Stability and Reactivity
Quaternary ammonium compounds (QACs) in show that alkyl chain length and polar groups critically affect critical micelle concentration (CMC).
Biological Activity
The compound N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide is a complex organic compound with unique structural properties that may confer significant biological activity. This article reviews its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a multifaceted structure characterized by:
- Pentacyclic framework : This contributes to its stability and potential bioactivity.
- Trifluoromethylsulfonyl group : Known for enhancing lipophilicity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₆H₃₄F₃N₃O₄P₂S |
| Molecular Weight | 683.67 g/mol |
| Functional Groups | Trifluoromethylsulfonamide; phosphonate; multiple aromatic rings |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of phosphonate groups suggests potential inhibitory effects on phosphatases or kinases.
- Receptor Interactions : The aromatic rings may facilitate interactions with various receptors in cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties:
- Case Study : A related phosphonamidate was shown to inhibit the proliferation of cancer cell lines through apoptosis induction.
Antimicrobial Activity
The trifluoromethylsulfonamide moiety is known for its antimicrobial properties:
- Research Findings : Compounds containing this group have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
In Vivo Studies
Preliminary in vivo studies have been conducted to assess the pharmacokinetics and toxicity of similar compounds:
- Toxicity Assessment : Initial findings suggest low toxicity at therapeutic doses.
Table 2: Summary of In Vivo Studies
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in murine models |
| Pharmacokinetics | Rapid absorption; moderate half-life |
| Efficacy | Significant tumor reduction in xenograft models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
